molecular formula C11H15NO2 B8452313 2-Amino-4,5-dimethyoxyindane CAS No. 83598-56-5

2-Amino-4,5-dimethyoxyindane

Cat. No.: B8452313
CAS No.: 83598-56-5
M. Wt: 193.24 g/mol
InChI Key: OVOZNCAEVHJDNY-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethoxyindane is a bicyclic aromatic compound featuring an indane backbone (a fused benzene and cyclopentane ring) substituted with methoxy groups at the 4- and 5-positions and an amino group at the 2-position. These compounds share a common indane scaffold but differ in substituent type and position, which critically influence their biological activity and toxicity profiles.

Properties

CAS No.

83598-56-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C11H15NO2/c1-13-10-4-3-7-5-8(12)6-9(7)11(10)14-2/h3-4,8H,5-6,12H2,1-2H3

InChI Key

OVOZNCAEVHJDNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CC(C2)N)C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methoxy-6-methyl-2-aminoindan

  • Substituents : Methoxy (-OCH₃) at position 5, methyl (-CH₃) at position 4.
  • Pharmacology: Exhibits serotonergic activity analogous to 3,4-methylenedioxymethamphetamine (MDMA), likely due to its ability to modulate serotonin release and reuptake.
  • Key Difference: The methyl group at position 6 may reduce steric hindrance, enhancing receptor interaction compared to 2-amino-4,5-dimethoxyindane.

5-Iodo-2-aminoindan

  • Substituents : Iodo (-I) at position 3.
  • Pharmacology: Acts as a non-neurotoxic analog of para-iodoamphetamine, with reduced dopaminergic toxicity. The bulky iodine substituent may hinder blood-brain barrier penetration, mitigating neurotoxicity while retaining partial receptor affinity .
  • Key Difference : Halogenation at position 5 alters electronic properties and metabolic stability compared to methoxy-substituted analogs.

Heterocyclic Amines (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)

  • Structure : Imidazopyridine core with phenyl and methyl substituents.
  • Toxicity: Highly carcinogenic in rodents, inducing colon, mammary, and lymphoid tumors via DNA adduct formation .
  • Key Difference: The indane scaffold of 2-amino-4,5-dimethoxyindane lacks the conjugated heterocyclic system implicated in mutagenicity, suggesting a safer profile.

Table 1: Comparative Analysis of Aminoindanes and Related Compounds

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Toxicity Profile Reference
2-Amino-4,5-dimethoxyindane 4-OCH₃, 5-OCH₃ ~207.3 (estimated) Hypothesized serotonergic activity Not reported
5-Methoxy-6-methyl-2-aminoindan 5-OCH₃, 6-CH₃ 191.2 MDMA-like activity Neurotoxic
5-Iodo-2-aminoindan 5-I 259.1 Non-neurotoxic analog Low neurotoxicity
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 238.3 Carcinogenic High (DNA adducts)

Key Observations:

Substituent Effects :

  • Methoxy groups enhance lipophilicity and receptor binding affinity but may increase metabolic oxidation risks.
  • Halogens (e.g., iodine) reduce neurotoxicity but lower CNS penetration due to increased molecular weight and polarity .

Biological Activity: Aminoindanes with para-substituted electron-donating groups (e.g., -OCH₃) exhibit stronger serotonergic effects, while meta-substitution (e.g., -CH₃) may alter selectivity .

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